molecular formula C23H16F3N3O2S B1678615 N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide CAS No. 403718-45-6

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide

Número de catálogo: B1678615
Número CAS: 403718-45-6
Peso molecular: 455.5 g/mol
Clave InChI: IFNVTSPDMUUAFY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quinazoline Derivatives: Historical Context and Significance

Quinazoline derivatives have occupied a prominent position in medicinal chemistry since their initial synthesis in the late 19th century. The parent quinazoline structure, a bicyclic system comprising fused benzene and pyrimidine rings, was first synthesized by Bischler and Lang in 1895 via decarboxylation of quinazoline-2-carboxylic acid. Subsequent advancements by Gabriel in 1903 established robust synthetic routes, enabling the exploration of substituted quinazolines for therapeutic applications. Over 200 bioactive quinazoline alkaloids have been identified, with derivatives exhibiting antimalarial, anticancer, and enzyme-inhibitory properties.

The compound N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide exemplifies modern efforts to optimize quinazoline scaffolds for targeted biological interactions. Its design incorporates strategic substitutions—a trifluoromethylphenyl group, sulfanylidene moiety, and benzyl carboxamide—to enhance binding affinity and metabolic stability. Such modifications align with trends in drug discovery, where quinazoline cores serve as platforms for developing kinase inhibitors and enzyme modulators.

Molecular Structure and Nomenclature

The systematic IUPAC name This compound delineates its structural components:

  • Quinazoline core : A bicyclic system with nitrogen atoms at positions 1 and 3.
  • 4-Oxo group : A ketone at position 4.
  • 2-Sulfanylidene : A thione group at position 2.
  • 3-[3-(Trifluoromethyl)phenyl] : A meta-trifluoromethyl-substituted phenyl ring at position 3.
  • 7-Carboxamide : A benzyl carboxamide substituent at position 7.
Property Value Source
Molecular formula C23H16F3N3O2S
Molecular weight 455.45 g/mol
SMILES FC(F)(F)c1cccc(c1)N2C(=S)Nc3cc(ccc3C2=O)C(=O)NCc4ccccc4
InChIKey IFNVTSPDMUUAFY-UHFFFAOYSA-N

Synonymous designations include CFTR Inhibitor 172 and 1,2,3,4-Tetrahydro-4-oxo-N-(phenylmethyl)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-7-quinazolinecarboxamide, reflecting its role as a cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor.

Structural Features and Functional Groups

The compound’s architecture integrates multiple functional groups that dictate its chemical behavior:

  • Quinazoline Core : The planar bicyclic system facilitates π-π stacking interactions with aromatic residues in biological targets. The pyrimidine ring’s electron-deficient nature enhances reactivity toward nucleophilic attack at positions 2 and 4.

  • 2-Sulfanylidene (Thione) Group : This moiety introduces tautomeric potential, enabling thione-thiol tautomerism, which influences hydrogen-bonding capabilities. The sulfur atom also participates in hydrophobic interactions within enzyme active sites.

  • Trifluoromethylphenyl Substituent : The -CF3 group at the meta position of the phenyl ring enhances lipophilicity and metabolic stability via electron-withdrawing effects, a common strategy in fluorinated drug design.

  • Benzyl Carboxamide : The -NHCO-benzyl group at position 7 contributes to solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and enables hydrogen bonding with target proteins.

Physicochemical Properties

Key physicochemical parameters include:

Property Value Source
Physical state White to beige powder
Solubility 5 mg/mL in dimethyl sulfoxide
LogP (estimated) ~5.44 (indicative of high lipophilicity)

The trifluoromethyl group elevates LogP, promoting membrane permeability, while the carboxamide balances hydrophilicity. The compound’s stability under ambient storage conditions (2–8°C) underscores its suitability for experimental use.

Structural Relationship to Other Quinazolinone Compounds

Comparative analysis with related quinazoline derivatives reveals distinct structural advantages:

  • Gefitinib Analogues : Unlike gefitinib’s 3-chloro-4-fluorophenyl and morpholine substituents, this compound’s trifluoromethylphenyl and sulfanylidene groups enhance electron-deficient character, potentially improving kinase-binding affinity.

  • Morpholine-Containing Derivatives : Compounds like N-benzyl-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide prioritize hydrogen-bond acceptor sites, whereas the subject compound leverages thione-mediated hydrophobic interactions.

  • Piperidine-Modified Analogues : Derivatives with piperidine moieties (e.g., 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide) exhibit altered conformational flexibility, contrasting with the rigid trifluoromethylphenyl group in this compound.

The unique combination of sulfanylidene, trifluoromethylphenyl, and benzyl carboxamide substituents positions this compound as a structurally distinct entity within the quinazolinone family, optimized for selective target engagement.

Propiedades

Número CAS

403718-45-6

Fórmula molecular

C23H16F3N3O2S

Peso molecular

455.5 g/mol

Nombre IUPAC

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H16F3N3O2S/c24-23(25,26)16-7-4-8-17(12-16)29-21(31)18-10-9-15(11-19(18)28-22(29)32)20(30)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,27,30)(H,28,32)

Clave InChI

IFNVTSPDMUUAFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=CC(=C4)C(F)(F)F

SMILES canónico

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=CC(=C4)C(F)(F)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Qc1;  Qc-1;  Qc 1; 

Origen del producto

United States

Actividad Biológica

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Basic Information

  • Chemical Name: this compound
  • CAS Number: 403718-45-6
  • Molecular Formula: C23H16F3N3O2S
  • Molecular Weight: 455.452 g/mol
  • SMILES Notation: FC(F)(F)c1cccc(c1)N2C(=S)Nc3cc(ccc3C2=O)C(=O)NCc4ccccc4

Structural Characteristics

The compound features a quinazoline scaffold, which is known for its pharmacological properties. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the sulfanylidene moiety may contribute to antioxidant and antimicrobial properties.

Antioxidant Properties

Research has indicated that quinazoline derivatives exhibit notable antioxidant activities. A study assessed the antioxidant capacity of various quinazoline derivatives using different assays, such as DPPH and CUPRAC. The results demonstrated that compounds with specific substitutions, particularly those with hydroxyl groups, exhibited enhanced antioxidant properties .

CompoundTEAC Value (CUPRAC Assay)
25a3.46
25b2.62
21jSimilar to Trolox

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In a synthesis study of related quinazolin derivatives, significant antimicrobial activity was observed against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

NLRP3 Inflammasome Inhibition

Recent investigations have highlighted the role of N-benzyl-4-oxo-2-sulfanylidene in inhibiting the NLRP3 inflammasome, a critical component of the innate immune response. This compound has been shown to directly bind to the ATP-binding site of NLRP3, thereby preventing its activation and subsequent inflammatory responses. This property suggests potential applications in treating inflammatory diseases.

Study 1: Antioxidant Evaluation

In a comparative study on antioxidant activities, derivatives of quinazoline were synthesized and tested for their ability to scavenge free radicals. The presence of hydroxyl groups was found crucial for enhancing antioxidant capacity, with some derivatives showing efficacy comparable to established antioxidants like Trolox .

Study 2: Antimicrobial Efficacy

A series of quinazoline derivatives were synthesized and tested against various microbial strains. Results indicated that certain modifications led to increased antimicrobial potency, particularly against resistant strains of bacteria. The study concluded that structural modifications could significantly enhance the therapeutic potential of these compounds .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-benzyl-4-oxo-2-sulfanylidene compounds have been evaluated for their antimicrobial properties against various bacterial strains. Studies indicate that these compounds exhibit significant activity against both gram-positive and gram-negative bacteria. For instance:

  • In vitro Studies : Compounds similar to N-benzyl derivatives have shown minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as antituberculosis agents .
CompoundMIC (µg/mL)Target Organism
6d6.25Mycobacterium smegmatis
7a12.5Pseudomonas aeruginosa

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including N-benzyl-4-oxo compounds. These compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects:

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)
  • Results :
    • Compounds exhibited IC50 values ranging from 0.137 to 0.583 μg/mL, indicating potent antiproliferative activity compared to established drugs like erlotinib .
CompoundCell LineIC50 (μg/mL)
8cHepG20.14
12dMCF-70.18

Case Studies

  • Antimicrobial Evaluation : A study conducted on various quinazoline derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced antimicrobial activity against Pseudomonas aeruginosa and Candida albicans .
  • Anticancer Studies : Another research project focused on the synthesis of quinoline hybrids showed promising results in inhibiting EGFR pathways in cancer cells, further supporting the potential of quinazoline derivatives as anticancer agents .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Core Structure Differences :

  • Quinazoline vs. Triazole vs. Pyrazole :
    • The target compound’s quinazoline core (a fused benzene-pyrimidine ring) contrasts with triazoles (1,2,4-triazole in ) and pyrazoles (). Quinazolines offer a larger planar structure for π-π stacking, while triazoles and pyrazoles are smaller, five-membered rings with distinct hydrogen-bonding capabilities .

Key Substituents :

Compound Class Core Structure Key Substituents Functional Impact
Target Quinazoline Quinazoline 3-(Trifluoromethyl)phenyl, sulfanylidene Enhanced lipophilicity (CF₃), tautomerism (C=S)
1,2,4-Triazoles [7–9] Triazole 4-Sulfonylphenyl, 2,4-difluorophenyl Electron-withdrawing (SO₂), polar (F)
Pyrazole () Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl Halogenated (Cl, CF₃), sulfur linkage

Electronic Effects :

  • In contrast, the sulfonyl group in ’s triazoles strongly withdraws electrons, increasing polarity .
  • The sulfanylidene (C=S) in the target compound may exhibit tautomerism, similar to the thione-thiol equilibrium observed in triazoles [7–9]. However, IR data confirm that triazoles [7–9] predominantly exist as thiones (C=S at 1247–1255 cm⁻¹), whereas the target compound’s sulfanylidene group likely adopts a stable thione configuration .

Triazoles [7–15] () :

  • Synthesized via hydrazinecarbothioamide intermediates [4–6], followed by cyclization and S-alkylation. Key steps include nucleophilic addition of isothiocyanate and base-mediated ring closure .
  • Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] are formed via NaOH reflux of hydrazinecarbothioamides [4–6], confirmed by IR loss of C=O bands (1663–1682 cm⁻¹) .

Pyrazole () :

  • Features a sulfanyl group linked to a chlorophenyl ring, synthesized via nucleophilic substitution or cross-coupling. The trifluoromethyl group is likely introduced via electrophilic substitution or pre-functionalized precursors .

Spectral and Physicochemical Properties

IR Spectroscopy :

Compound Class Key IR Bands (cm⁻¹) Observations
Target Quinazoline C=S (~1240–1250), C=O (~1660–1680) Expected thione (C=S) and amide (C=O) bands
Triazoles [7–9] C=S (1247–1255), NH (3278–3414) Thione tautomer confirmed; no SH bands
Hydrazinecarbothioamides [4–6] C=S (1243–1258), C=O (1663–1682) Bands confirm thiourea and carbonyl groups

NMR and MS :

  • Triazoles [7–15] show distinct ¹H-NMR signals for aryl protons (6.8–8.2 ppm) and CF₃ groups (δ ~120–125 ppm in ¹³C-NMR). Similar splitting patterns would be expected for the target compound’s benzyl and trifluoromethyl groups .

Tautomerism and Stability

  • Target Compound : The sulfanylidene group may exhibit thione-enethiol tautomerism, but steric and electronic effects from the quinazoline core likely favor the thione form, analogous to triazoles.

Q & A

Q. What statistical methods are appropriate for dose-response studies involving this compound?

  • Analysis Tools :
  • Nonlinear Regression : Fit IC50_{50} values using GraphPad Prism (log(inhibitor) vs. normalized response model).
  • Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in EC50_{50} calculations.
  • Reproducibility : Report n≥3 replicates and use ANOVA to assess inter-experiment variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.